tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane
Overview
Description
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane: is an organosilicon compound with a unique structure that allows for a wide range of applications. This compound is particularly notable for its use in scientific research, including the synthesis of pharmaceuticals and the development of advanced materials.
Mechanism of Action
Target of Action
The compound “tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane” is a type of organosilicon compound. Organosilicon compounds are often used in organic synthesis due to their reactivity and stability . .
Mode of Action
The mode of action of organosilicon compounds can vary widely depending on their structure and the specific functional groups they contain. In general, they can participate in a variety of chemical reactions, including substitution and addition reactions .
Biochemical Pathways
Organosilicon compounds can potentially interact with a wide range of biological molecules due to their diverse reactivity .
Pharmacokinetics
In general, the pharmacokinetics of a compound depend on factors such as its chemical structure, solubility, stability, and the presence of functional groups that can be metabolized by the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the iodophenoxy group to other functional groups.
Substitution: The iodophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols or siloxanes.
Reduction: Compounds with reduced functional groups.
Substitution: New compounds with substituted nucleophiles.
Scientific Research Applications
tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the development of bioactive compounds and probes.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
- tert-Butyl 3-(2-iodoethoxy)propanoate
- tert-Butyl-(2-iodoethoxy)dimethylsilane
Comparison: tert-Butyl-(2-(3-iodophenoxy)ethoxy)dimethylsilane is unique due to the presence of both iodophenoxy and dimethylsilane groups, which confer distinct reactivity patterns. Compared to similar compounds, it offers a broader range of applications in synthesis and material science .
Properties
IUPAC Name |
tert-butyl-[2-(3-iodophenoxy)ethoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23IO2Si/c1-14(2,3)18(4,5)17-10-9-16-13-8-6-7-12(15)11-13/h6-8,11H,9-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSOINAPJXZVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23IO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168452 | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940876-04-0 | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940876-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethoxy]-3-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701168452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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